Flumethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide efficacy and resistance studies

- Testing against diverse insect pests: Flumethrin's efficacy against a broad spectrum of insects, including flies, mosquitoes, beetles, and ticks, makes it a crucial tool in evaluating the effectiveness of insecticides in various settings. Researchers use it to compare the efficacy of different formulations, application methods, and their impact on target and non-target insect populations [].

- Understanding resistance mechanisms: The widespread use of insecticides can lead to the development of resistance in insect populations. Flumethrin serves as a model insecticide in studies investigating the mechanisms of insect resistance to pyrethroids. Researchers use flumethrin exposure to induce resistance in insect populations and then study the genetic and physiological changes associated with this resistance [].

Vector control research

- Repellent and insecticidal effects against disease vectors: Flumethrin's ability to repel and kill insects that transmit diseases like malaria, leishmaniasis, and Lyme disease makes it a valuable tool in vector control research. Studies investigate the use of flumethrin-treated bed nets, clothing, and animal applications to reduce the transmission of these diseases [, ].

- Evaluating impact on vector behavior: Understanding how insects respond to insecticides is crucial for developing effective control strategies. Researchers use flumethrin in controlled laboratory settings to study the impact on insect behavior, such as feeding, mating, and flight activity.

Ecological impact assessment

- Non-target effects on beneficial insects: While flumethrin is effective against several pests, it is essential to assess its impact on beneficial insects like pollinators and predators. Researchers conduct field and laboratory studies to evaluate the potential risks of flumethrin use on non-target insect populations and develop strategies to mitigate these risks.

- Environmental fate and degradation: Understanding the environmental fate of insecticides is crucial for responsible use. Flumethrin is used in studies investigating the persistence and degradation of insecticides in soil, water, and other environmental compartments.

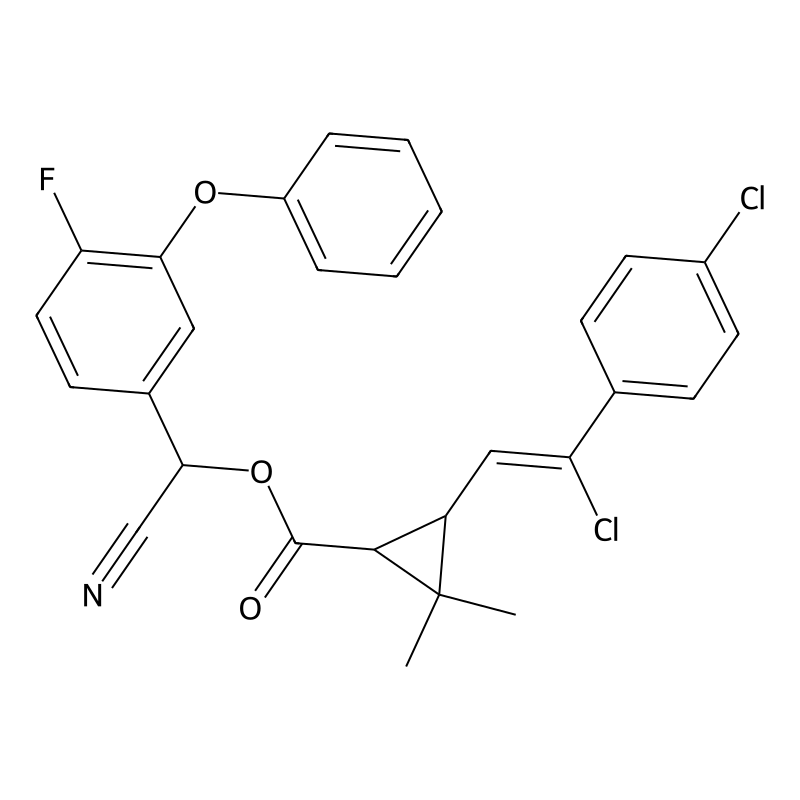

Flumethrin is a synthetic pyrethroid insecticide, characterized as a fat-soluble compound, primarily utilized in veterinary medicine for the control of ectoparasites such as ticks and lice on livestock including cattle, sheep, goats, horses, and dogs. Additionally, it is employed in beekeeping for the management of varroatosis, a disease caused by the Varroa mite in honeybee colonies . The chemical structure of flumethrin is defined by the formula:

Chemical Formula: a-cyano-4-fluoro-3-phenoxybenzyl 3-(b,4-dichlorostyryl)-2,2-dimethylcyclopropanecarboxylate.

Flumethrin is typically formulated as a pour-on solution or spray and is known for its effectiveness against a wide range of ectoparasites due to its neurotoxic action on these organisms .

The metabolism of flumethrin involves several key reactions, primarily ester hydrolysis and oxidation. These reactions lead to the formation of various metabolites, including flumethrin acid, which is significantly less toxic than the parent compound. The primary metabolic pathways include:

- Ester Hydrolysis: This reaction breaks down flumethrin into its acid form.

- Oxidation at the 4′-position: This reaction modifies the alcohol moiety of flumethrin, further contributing to its metabolic profile .

These metabolic processes are crucial for understanding the compound's behavior in biological systems and its environmental impact.

Flumethrin is synthesized through a multi-step chemical process involving several reactions. The synthesis typically begins with the preparation of key intermediates followed by coupling reactions to form the final product. The specific steps may include:

- Formation of Phenoxybenzyl Alcohol: This serves as a precursor for subsequent reactions.

- Cyclopropanecarboxylate Formation: Involves cyclization reactions that introduce the cyclopropane structure.

- Final Coupling: The final step combines various intermediates to yield flumethrin.

The optimization of these synthesis processes has led to high yields and purity levels necessary for commercial applications .

Flumethrin's primary applications include:

- Veterinary Medicine: Used extensively for controlling ectoparasites in livestock.

- Beekeeping: Employed for managing Varroa mites in bee colonies.

- Agricultural Practices: Occasionally used in crop protection against specific pests.

Due to its effectiveness and low toxicity profile when used correctly, flumethrin remains a valuable tool in both veterinary and agricultural settings .

Studies investigating flumethrin interactions have focused on its potential effects when combined with other chemicals or environmental factors. Research indicates that:

- Flumethrin does not exhibit significant interactions with common veterinary drugs or pesticides.

- Its environmental persistence can be influenced by factors such as temperature and soil composition.

Understanding these interactions helps in assessing the safety and efficacy of flumethrin in various applications .

Flumethrin belongs to a class of chemicals known as pyrethroids. Some similar compounds include:

- Permethrin

- Cypermethrin

- Deltamethrin

Comparison TableCompound Chemical Structure Primary Use Toxicity Level Flumethrin a-cyano-4-fluoro-3-phenoxybenzyl... Ectoparasite control Moderate Permethrin (3-phenoxyphenyl)methyl(2,2-dimethyl... Ectoparasite control Moderate to High Cypermethrin (S)-cyano(3-phenoxyphenyl)methyl... Agricultural pest control Moderate Deltamethrin (S)-alpha-cyano-(3-phenoxyphenyl)... Agricultural and veterinary use Low to Moderate

| Compound | Chemical Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| Flumethrin | a-cyano-4-fluoro-3-phenoxybenzyl... | Ectoparasite control | Moderate |

| Permethrin | (3-phenoxyphenyl)methyl(2,2-dimethyl... | Ectoparasite control | Moderate to High |

| Cypermethrin | (S)-cyano(3-phenoxyphenyl)methyl... | Agricultural pest control | Moderate |

| Deltamethrin | (S)-alpha-cyano-(3-phenoxyphenyl)... | Agricultural and veterinary use | Low to Moderate |

Flumethrin distinguishes itself from these compounds through its specific structural modifications that enhance its efficacy against certain ectoparasites while maintaining a relatively low toxicity profile for mammals compared to others like permethrin and cypermethrin .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (63.08%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (63.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (63.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (63.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (41.54%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (58.46%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (36.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (36.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (36.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard